molecular formula C12H10ClN3O B11817625 4-Chloro-2-(1-methyl-1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile

4-Chloro-2-(1-methyl-1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile

Cat. No.: B11817625
M. Wt: 247.68 g/mol
InChI Key: DWILXDFKUQCMPO-UHFFFAOYSA-N
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Description

4-chloro-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile is a complex organic compound with a unique structure that includes a benzodiazole ring and a nitrile group

Preparation Methods

The synthesis of 4-chloro-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile typically involves multiple steps. One common method includes the reaction of 4-chlorocinnamaldehyde with a suitable amine under acidic conditions to form the benzodiazole ring . The nitrile group is then introduced through a subsequent reaction with a nitrile-containing reagent . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen chloride, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The benzodiazole ring can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The nitrile group can also participate in reactions that alter cellular pathways .

Comparison with Similar Compounds

Similar compounds include other benzodiazole derivatives and nitrile-containing molecules. Compared to these, 4-chloro-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile is unique due to its specific combination of functional groups and its potential reactivity . Some similar compounds are:

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

4-chloro-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile

InChI

InChI=1S/C12H10ClN3O/c1-16-10-5-3-2-4-9(10)15-12(16)8(7-14)11(17)6-13/h2-5,17H,6H2,1H3

InChI Key

DWILXDFKUQCMPO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(CCl)O)C#N

Origin of Product

United States

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